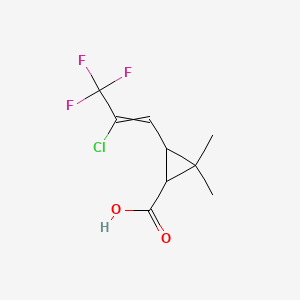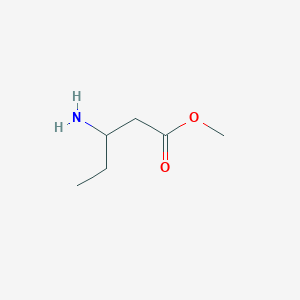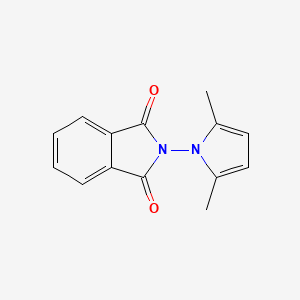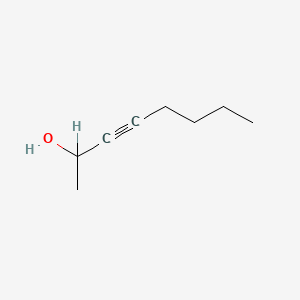
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol ring substituted with a pyrrolidine group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and pyrrolidine, making it a valuable molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Various cyclohexanol derivatives.
Substitution: Cyclohexyl halides or other substituted cyclohexanols.
Aplicaciones Científicas De Investigación
Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects .
Comparación Con Compuestos Similares
Cyclohexanol: Similar in structure but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Pyrrolidine: Contains the pyrrolidine ring but lacks the cyclohexanol moiety, leading to distinct reactivity and applications.
4-Pyrrolidino-cyclohexanone: An oxidized form of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol with different chemical behavior and uses.
Uniqueness: this compound is unique due to its combined structural features, which confer a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and suitable for diverse applications in research and industry .
Propiedades
Número CAS |
1447956-79-7 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9-10,12H,1-8H2 |
Clave InChI |
FVSJBIVLSOXEDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCC(CC2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)



![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-8-(3-methoxyphenyl)-1,1-dimethyl-, ethyl ester](/img/structure/B8785571.png)









